molecular formula C26H29NO5 B5709160 diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5709160
M. Wt: 435.5 g/mol
InChI Key: BMMPAGXREQUMIT-UHFFFAOYSA-N
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Description

Diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with the linear formula C27H31NO6 . It is part of a collection of rare and unique chemicals provided to early discovery researchers .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Given its structural similarity to other benzylphosphonate derivatives , it may interact with its targets in a similar manner.

Biochemical Pathways

Benzylphosphonate derivatives have been studied for their potential antimicrobial properties , suggesting that they may interfere with bacterial metabolic pathways.

Result of Action

Some benzylphosphonate derivatives have shown antimicrobial activity against certain strains of Escherichia coli , suggesting that this compound may have similar effects.

properties

IUPAC Name

diethyl 2,6-dimethyl-4-(4-phenylmethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO5/c1-5-30-25(28)22-17(3)27-18(4)23(26(29)31-6-2)24(22)20-12-14-21(15-13-20)32-16-19-10-8-7-9-11-19/h7-15,24,27H,5-6,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMPAGXREQUMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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